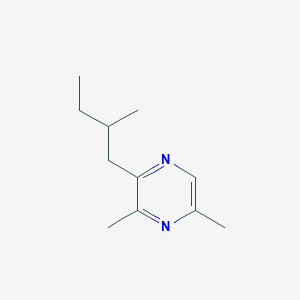
3,5-Dimethyl-2-(2-methylbutyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-(2-methylbutyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound is known for its distinctive aroma and is often found in various natural sources, including plants and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(2-methylbutyl)pyrazine typically involves the condensation of appropriate aldehydes or ketones with diamines. One common method includes the reaction of 2-methylbutylamine with 2,3-butanedione under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are commonly used to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(2-methylbutyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include pyrazine oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reagents and conditions used .
Scientific Research Applications
3,5-Dimethyl-2-(2-methylbutyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. In insects, it binds to olfactory receptors, triggering a cascade of signaling events that result in behavioral responses such as alarm or attraction . In medicinal applications, the compound’s effects are mediated through its interaction with cellular targets, leading to antibacterial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-(2-methylbutyl)pyrazine
- 2,3-Dimethyl-5-(2-methylbutyl)pyrazine
- 3-Ethyl-2,5-dimethylpyrazine
Uniqueness
3,5-Dimethyl-2-(2-methylbutyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its role as an alarm pheromone in insects and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
56617-70-0 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5-dimethyl-2-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-8(2)6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
QCYKDMGIICAOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=NC=C(N=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















